molecular formula C16H20N4O2 B6460440 4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2548989-44-0

4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B6460440
CAS No.: 2548989-44-0
M. Wt: 300.36 g/mol
InChI Key: COPFJOFXADJLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidine ring linked to a pyridine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the methoxy group. The piperidine ring is then synthesized and linked to the pyrimidine core via an ether bond with the pyridine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]piperidin-1-yl}pyrimidine
  • 4-methoxy-6-{3-[(pyridin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
  • 4-methoxy-6-{3-[(pyridin-4-yloxy)ethyl]piperidin-1-yl}pyrimidine

Uniqueness

4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the specific positioning of the pyridine moiety contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

4-methoxy-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-21-16-9-15(18-12-19-16)20-8-2-3-13(10-20)11-22-14-4-6-17-7-5-14/h4-7,9,12-13H,2-3,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPFJOFXADJLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.